3-Ethyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride
Overview
Description
3-Ethyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride is a chemical compound known for its unique spirocyclic structure. This compound is part of the diazaspiro undecane family, which has been studied for various biological activities, including its potential as a γ-aminobutyric acid type A receptor (GABAAR) antagonist .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor with ethyl groups and nitrogen atoms to form the spirocyclic structure. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like purification through recrystallization and the use of advanced techniques like high-performance liquid chromatography (HPLC) for quality control .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-Ethyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a GABAAR antagonist, which could have implications in neurological research.
Medicine: Investigated for its potential therapeutic effects in treating disorders related to GABAAR dysfunction.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Ethyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride involves its interaction with GABAAR. As a competitive antagonist, it binds to the receptor and inhibits the action of γ-aminobutyric acid (GABA), a neurotransmitter. This inhibition can modulate neuronal activity and has potential therapeutic implications for conditions like epilepsy and anxiety .
Comparison with Similar Compounds
Similar Compounds
- 3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride
- 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione
- 3,9-Disubstituted-spiro[5.5]undecane derivatives
Uniqueness
3-Ethyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride is unique due to its specific ethyl substitution, which can influence its biological activity and chemical reactivity. This substitution can affect its binding affinity to GABAAR and its overall pharmacokinetic properties .
Properties
IUPAC Name |
3-ethyl-3,9-diazaspiro[5.5]undecane-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2.ClH/c1-2-13-9(14)7-11(8-10(13)15)3-5-12-6-4-11;/h12H,2-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEWGHNGMXHRSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2(CCNCC2)CC1=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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